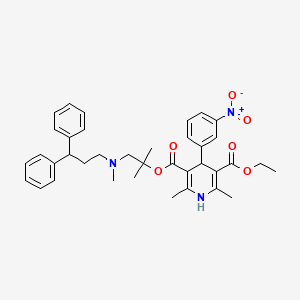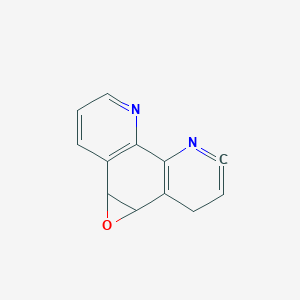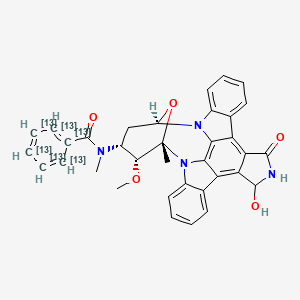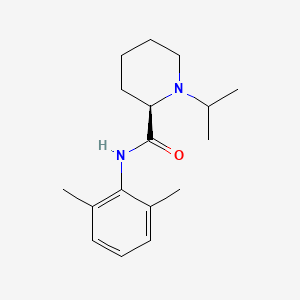
(2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide; Ropivacaine EP Impurity E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide: Ropivacaine EP Impurity E , is a chemical compound that serves as an impurity in the synthesis of Ropivacaine. Ropivacaine is a long-acting local anesthetic used for surgical anesthesia and acute pain management. The presence of impurities like Ropivacaine EP Impurity E is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide involves several steps, typically starting with the preparation of the piperidine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may involve:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled temperature and pressure conditions.
Introduction of the Dimethylphenyl Group: This is achieved through a substitution reaction where the piperidine ring is reacted with 2,6-dimethylphenyl chloride in the presence of a base like sodium hydride.
Carboxamide Formation: The final step involves the reaction of the intermediate with isopropylamine to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and impurities. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure the reproducibility of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide: has several applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of Ropivacaine and its impurities.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Research is conducted to understand its pharmacokinetics and pharmacodynamics as an impurity in Ropivacaine formulations.
Industry: It is used in the development and optimization of analytical methods for quality control in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of (2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide involves its interaction with sodium channels in nerve cells. By binding to these channels, it inhibits the influx of sodium ions, thereby blocking nerve signal transmission. This action is similar to that of Ropivacaine, although the impurity itself may have different binding affinities and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bupivacaine: Another long-acting local anesthetic with a similar structure but different pharmacokinetic properties.
Lidocaine: A shorter-acting local anesthetic with a different aromatic ring structure.
Mepivacaine: Similar to Ropivacaine but with a different substitution pattern on the piperidine ring.
Uniqueness
- It has distinct chemical properties and reactivity compared to other local anesthetics, making it a critical compound for quality control in pharmaceutical production.
Ropivacaine EP Impurity E: is unique in its specific structural configuration and its role as an impurity in Ropivacaine synthesis.
This detailed article provides a comprehensive overview of (2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C17H26N2O |
|---|---|
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
(2R)-N-(2,6-dimethylphenyl)-1-propan-2-ylpiperidine-2-carboxamide |
InChI |
InChI=1S/C17H26N2O/c1-12(2)19-11-6-5-10-15(19)17(20)18-16-13(3)8-7-9-14(16)4/h7-9,12,15H,5-6,10-11H2,1-4H3,(H,18,20)/t15-/m1/s1 |
Clé InChI |
DLKZMUOUUWXTAZ-OAHLLOKOSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)NC(=O)[C@H]2CCCCN2C(C)C |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



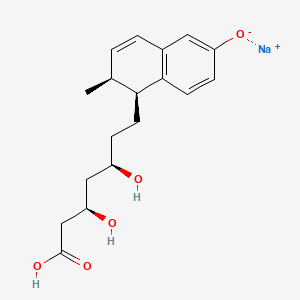
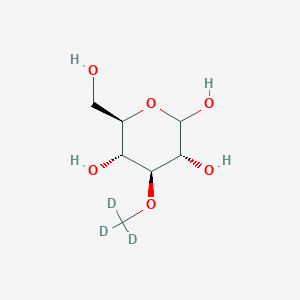
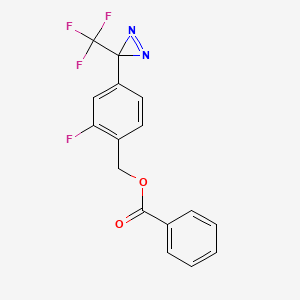
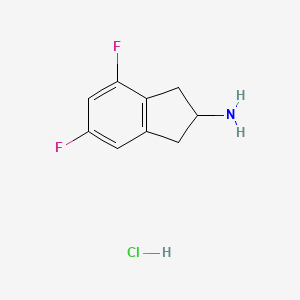
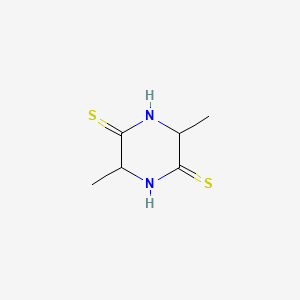
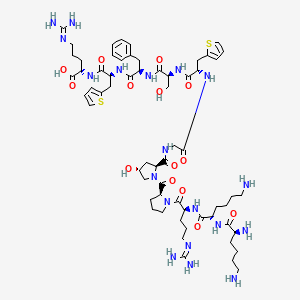
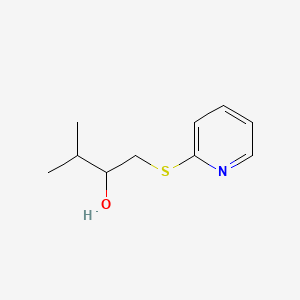
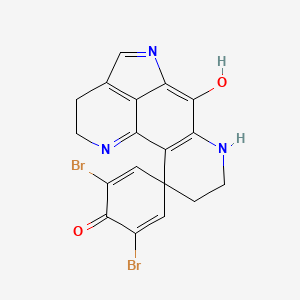
![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)
